molecular formula C23H22N4O5 B5916370 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide

2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide

Cat. No. B5916370
M. Wt: 434.4 g/mol
InChI Key: LVXTZGFZJVJLQI-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide is a chemical compound that belongs to the class of hydrazides. It is a yellow crystalline powder with a molecular formula of C20H20N4O5 and a molecular weight of 408.4 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide is not fully understood. However, it is believed to exert its antitumor and antiviral activities through the inhibition of key enzymes involved in the proliferation and replication of cancer cells and viruses, respectively. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In vitro studies have also demonstrated the antiviral activity of this compound against a broad range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide in lab experiments include its potent antitumor and antiviral activities, its ease of synthesis, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may limit its bioavailability and efficacy in vivo, and its potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide. One of the most promising directions is the development of novel analogs of this compound with improved efficacy and selectivity for specific cancer types and viruses. Another direction is the investigation of the underlying mechanism of action of this compound, which may provide insights into the development of new therapeutic strategies for cancer and viral diseases. Additionally, the potential use of this compound as a diagnostic tool for cancer and viral infections warrants further investigation.

Synthesis Methods

The synthesis of 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide involves the condensation reaction between 2-amino-benzoic acid hydrazide and 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions for several hours until the formation of the desired product is complete. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.

Scientific Research Applications

2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent antitumor and antiviral activities. Several studies have reported the synthesis and biological evaluation of analogs of this compound for the development of novel anticancer and antiviral agents.

properties

IUPAC Name

2-amino-N-[(Z)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-2-31-22-13-17(14-25-26-23(28)19-5-3-4-6-20(19)24)9-12-21(22)32-15-16-7-10-18(11-8-16)27(29)30/h3-14H,2,15,24H2,1H3,(H,26,28)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXTZGFZJVJLQI-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2N)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2N)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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